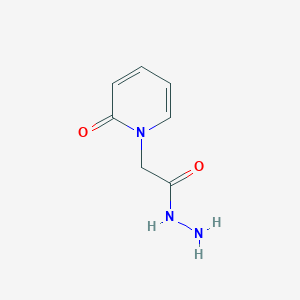

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

869472-65-1 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(2-oxopyridin-1-yl)acetohydrazide |

InChI |

InChI=1S/C7H9N3O2/c8-9-6(11)5-10-4-2-1-3-7(10)12/h1-4H,5,8H2,(H,9,11) |

InChI Key |

BWWMBBGDYITYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Oxopyridin 1 2h Yl Acetohydrazide

Primary Synthetic Routes to 2-(2-oxopyridin-1(2H)-yl)acetohydrazide

The most common and direct route for the synthesis of this compound involves a two-step process. The first step is the N-alkylation of 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate

The initial step involves the reaction of 2-pyridone with ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in an appropriate solvent. The base deprotonates the nitrogen of the 2-pyridone, facilitating its nucleophilic attack on the electrophilic carbon of the ethyl haloacetate. Common bases and solvents include potassium carbonate in acetone (B3395972) or sodium hydride in dimethylformamide (DMF). The use of potassium iodide can act as a catalyst to enhance the rate of this SN2 reaction.

Step 2: Synthesis of this compound from the Ester

The second step is the conversion of the synthesized ethyl 2-(2-oxopyridin-1(2H)-yl)acetate to the corresponding acetohydrazide. This is achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol (B145695). The reaction mixture is typically heated under reflux for several hours. Upon cooling, the desired this compound precipitates from the solution and can be purified by recrystallization.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Hydroxypyridine, Ethyl chloroacetate | K2CO3, Acetone, Reflux | Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate |

| 2 | Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Derivatization Strategies for the Amide and Hydrazide Moieties of this compound

The amide and, more significantly, the hydrazide functionalities of this compound offer versatile handles for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

A primary derivatization strategy involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of the corresponding N-acylhydrazones (Schiff bases). This approach is widely used to introduce a wide range of substituted aromatic or heterocyclic moieties onto the core structure.

Furthermore, the hydrazide can undergo acylation reactions. For instance, reaction with acyl chlorides or anhydrides can introduce an additional acyl group. Treatment with isothiocyanates leads to the formation of thiosemicarbazide (B42300) derivatives. These derivatives can then be used as precursors for the synthesis of various five-membered heterocycles, such as 1,3,4-thiadiazoles or 1,2,4-triazoles.

| Reagent | Product Type |

| Aldehydes/Ketones | N-Acylhydrazones (Schiff bases) |

| Acyl chlorides/Anhydrides | Diacylhydrazines |

| Isothiocyanates | Thiosemicarbazides |

| Ethyl acetoacetate | Pyrazolone derivatives |

Functionalization of the Pyridinone Ring System in this compound Analogs

The 2-pyridone ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. The nitrogen atom in the ring can activate the aromatic system towards electrophilic attack. vaia.com Functionalization of the pyridinone ring in analogs of this compound allows for the modulation of the compound's physicochemical and biological properties.

Common electrophilic substitution reactions on the 2-pyridone ring include nitration, halogenation, and Friedel-Crafts reactions. These reactions typically occur at the positions ortho and para to the nitrogen atom. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, on halogenated 2-pyridone derivatives are also powerful tools for introducing carbon-carbon bonds and further diversifying the molecular structure. Additionally, recent advances in C-H functionalization provide direct methods for the site-selective introduction of various functional groups onto the pyridinone core, avoiding the need for pre-functionalized substrates. nih.govrsc.org

| Reaction Type | Position of Functionalization |

| Electrophilic Aromatic Substitution | C3 and C5 positions |

| Halogenation | C3 and C5 positions |

| Nitration | C3 and C5 positions |

| C-H Functionalization | Site-selective at various positions |

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives of this compound, which is important for understanding their interactions with chiral biological targets. While the parent molecule is achiral, chirality can be introduced through modification of the acetohydrazide side chain or the pyridinone ring.

One approach involves the use of chiral auxiliaries or catalysts in the synthesis of the side chain. For example, asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent followed by hydrazinolysis could provide chiral α-substituted acetohydrazide derivatives.

For modifications on the pyridinone ring, stereoselective methods for the synthesis of N-substituted 2-pyridones can be employed. For instance, iridium-catalyzed asymmetric allylic amination has been reported for the regio- and enantioselective synthesis of chiral N-substituted 2-pyridones. thieme-connect.com This methodology could be adapted to synthesize chiral precursors to this compound derivatives.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and atom-economical transformations.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this regard. Microwave irradiation can significantly reduce reaction times and improve yields for both the N-alkylation of 2-pyridone and the subsequent hydrazinolysis. ekb.eg Solvent-free reaction conditions, or the use of greener solvents like ethanol or water, are also being explored. For instance, the synthesis of hydrazides can sometimes be achieved under solvent-free grinding conditions. researchgate.net

Furthermore, one-pot multicomponent reactions (MCRs) for the synthesis of substituted 2-pyridone rings represent a highly atom- and step-economical approach. nih.gov These strategies, by minimizing waste and energy consumption, align with the core tenets of sustainable chemistry. researchgate.netrsc.org

Molecular Mechanisms of Biological Activity of 2 2 Oxopyridin 1 2h Yl Acetohydrazide and Its Analogs

Receptor Binding and Agonist/Antagonist Modulations

The 2-oxopyridine (B1149257) scaffold is a key feature in a variety of compounds designed to interact with G-protein coupled receptors (GPCRs), most notably the cannabinoid receptors CB1 and CB2. nih.govmdpi.com The specific substitutions on the pyridone ring and its appended groups determine the compound's affinity, selectivity, and functional activity—whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist (promotes an inactive state). nih.gov

For example, a series of 1,2-dihydro-2-oxopyridine-3-carboxamide derivatives have been developed as potent CB2R ligands. nih.gov In this series, the substituent at the C-5 position of the pyridone ring was found to be a critical switch for functional activity. Replacing a hydrogen atom with a phenyl group shifted the compound's activity from agonism to inverse agonism. nih.gov Further modification with a p-methoxyphenyl group resulted in a neutral antagonist/weak partial inverse agonist with high affinity for CB2R (Kᵢ = 1.0 nM) and significant selectivity over CB1R. nih.gov

Another series of N-aryl-2-pyridone-3-carboxamide derivatives were evaluated as CB2R agonists. mdpi.comresearchgate.net The most promising compound in this series, featuring a cycloheptylamide group, exhibited an EC₅₀ of 112 nM in a functional assay measuring intracellular cAMP levels. mdpi.comresearchgate.net

Table 2: Receptor Binding and Functional Activity of 2-Oxopyridine Analogs at Cannabinoid Receptors

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| Compound 17 (N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide) | CB2 | 1.0 | Neutral Antagonist / Weak Partial Inverse Agonist |

| Compound 18 (phenyl-substituted analog) | CB2 | Not Specified | Inverse Agonist |

| Compound 1 (unsubstituted analog) | CB2 | Not Specified | Agonist |

| Compound 8d (N-aryl-2-pyridone-3-carboxamide) | CB2 | Not Specified | Agonist (EC₅₀ = 112 nM) |

Cellular Pathway Perturbations

The interaction of bioactive compounds with their molecular targets initiates a cascade of events within the cell, leading to the perturbation of various signaling pathways. These perturbations can alter cellular processes such as proliferation, differentiation, and cell death.

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to diseases like cancer. researchgate.net Targeting apoptotic pathways is a key strategy in anticancer drug development. researchgate.net The acetohydrazide scaffold, as seen in 2-(2-oxopyridin-1(2H)-yl)acetohydrazide, is a component of various molecules designed to induce apoptosis in cancer cells. nih.gov

For example, a series of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides were synthesized and found to exhibit notable cytotoxicity toward several human cancer cell lines. nih.gov The most potent of these compounds were found to accumulate cancer cells in the S phase of the cell cycle and substantially induce late cellular apoptosis. nih.gov One mechanism by which such compounds can trigger apoptosis is through the activation of procaspases, particularly procaspase-3, into their active forms. researchgate.net

The induction of apoptosis by bioactive compounds often involves the modulation of stress signaling pathways regulated by mitogen-activated protein kinases (MAPKs), such as JNK and p38. nih.govmdpi.com Activation of these kinases can lead to the upregulation of pro-apoptotic genes involved in both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) cell death pathways. nih.govmdpi.com Furthermore, studies on other heterocyclic compounds have shown that they can induce apoptosis by altering the expression of key regulatory proteins, such as down-regulating the anti-apoptotic protein BCL-2 and up-regulating the pro-apoptotic protein Bax. mdpi.com

Table 3: Effects of Structurally Related Hydrazide/Imide Compounds on Apoptotic Pathways

| Compound Class | Cell Line | Effect on Cell Cycle | Key Pathway Activation | Apoptotic Markers |

|---|---|---|---|---|

| 2-oxoindoline-based acetohydrazides | U937 (lymphoma) | S phase accumulation | Not specified | Induction of late apoptosis |

| Dicarboximide Derivatives | K562 (leukemia) | Not specified | JNK and p38 kinase activation | Upregulation of pro-apoptotic genes |

| Pyrazolo[3,4-d]pyrimidines | HepG2 (liver cancer) | SubG1 arrest | MAPK pathway inhibition | Over-expression of Bax, down-regulation of BCL-2 |

Modulation of Cell Cycle Progression and Checkpoint Regulation

Analogs of this compound, particularly those incorporating a 2-oxoindoline scaffold, have demonstrated notable effects on cell cycle progression in human cancer cell lines. Studies on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides revealed that certain derivatives can induce cell cycle arrest, primarily in the S phase. nih.govresearchgate.net For instance, representative compounds from this series were shown to cause an accumulation of U937 human lymphoma cells in the S phase of the cell cycle. nih.govresearchgate.net This suggests an interference with DNA replication or the activation of S-phase checkpoints.

In contrast, another study on acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds found that their potent analogs significantly arrested the cell cycle in the G1 phase. researchgate.net This indicates that different structural modifications to the acetohydrazide core can alter the specific phase of the cell cycle that is targeted. The G1 arrest suggests a potential inhibition of cyclin-dependent kinases (CDKs) responsible for the G1/S transition or the activation of CDK inhibitors. The ability of these compounds to halt cell cycle progression is a key mechanism contributing to their cytotoxic activity against cancer cells.

Table 1: Effects of this compound Analogs on Cell Cycle

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | U937 (Human Lymphoma) | S Phase Arrest | nih.gov, researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Effects on Autophagy and Necrotic Cell Death Pathways

The interplay between autophagy and necrotic cell death is a critical aspect of cellular response to stress and chemical agents. Autophagy is a cellular recycling process that can either promote survival or contribute to cell death, depending on the context. nih.gov Necrosis is a form of cell death resulting from acute injury, characterized by cell lysis and inflammation. nih.gov In some scenarios, autophagy is a prerequisite for the execution of necrotic cell death. nih.gov

While direct studies on this compound are limited, research on related acetohydrazide analogs has shown an induction of both apoptosis and necrosis in U937 cells. researchgate.net The induction of necrosis suggests that at certain concentrations or under specific cellular conditions, these compounds can cause severe cellular damage that bypasses programmed apoptotic pathways. The molecular mechanism may involve mitochondrial dysfunction and energy depletion, leading to a loss of membrane integrity. mdpi.com It has been observed that urban particulate matter can induce necrosis and autophagy in retinal pigment epithelial cells through ROS-mediated mitochondrial damage, a pathway that could potentially be modulated by synthetic compounds. mdpi.com The relationship between these acetohydrazide derivatives and autophagy remains an area for further investigation, as autophagy can modulate the outcome of other regulated cell death forms like necroptosis. nih.gov

Interference with Oxidative Stress and Reactive Oxygen Species Production

Reactive Oxygen Species (ROS) are highly reactive molecules generated during normal metabolic processes. mdpi.com While they function as important signaling molecules at low concentrations, excessive ROS production leads to oxidative stress, causing damage to lipids, proteins, and DNA. mdpi.commdpi.com This oxidative damage is implicated in a wide range of diseases. juniperpublishers.com

The potential for this compound and its analogs to interfere with these processes is an area of significant interest. The pyridinone ring, a core structure of the compound, is found in various molecules investigated for their antioxidant properties. The mechanism of action for such compounds often involves scavenging free radicals or chelating metal ions that catalyze ROS production. For example, L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, boosts levels of the major cellular antioxidant glutathione (B108866) (GSH), thereby protecting cells from oxidative stress. nih.gov Although the specific antioxidant mechanism of this compound has not been detailed, its chemical structure suggests a potential to modulate the cellular redox environment. Mechanical injury to cells can induce rapid ROS production, which in turn mediates inflammatory responses, highlighting the importance of compounds that can mitigate these effects. nih.gov

Antimicrobial Mechanisms of Action

Bacterial Target Identification and Validation

Hydrazide derivatives represent a versatile class of compounds with significant antimicrobial potential. mdpi.com The mechanism of action for analogs of this compound can be multifaceted. Studies on other heterocyclic hydrazides, such as N-(1,3,4-oxadiazol-2-yl)benzamides, have revealed that they can be multitargeting antibiotics. nih.gov These compounds have been shown to regulate the biosynthesis of menaquinone, an essential component of the bacterial electron transport chain. nih.gov Furthermore, they can interfere with other vital proteins like DnaX (involved in DNA replication), BirA (biotin protein ligase), and LexA (a repressor of the SOS response), and can also depolarize the bacterial membrane. nih.gov The pyridine (B92270) scaffold itself is a key component in numerous broad-spectrum antibiotics, where it facilitates interactions with bacterial targets through mechanisms like π-π stacking and hydrogen bonding. mdpi.com

Fungal Cell Wall and Membrane Disruption Mechanisms

The antifungal activity of pyridinone-containing compounds can often be attributed to their ability to disrupt the fungal cell wall or membrane. The fungal cell wall, composed primarily of chitin (B13524) and glucans, is a unique and essential structure not found in mammalian cells, making it an excellent target for antifungal agents. Some pyridine-based drugs, such as nikkomycin, function by inhibiting chitin synthase. mdpi.com Another key target is the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), the primary sterol in fungal membranes. Disruption of ergosterol synthesis compromises membrane integrity, leading to cell death. While the precise mechanism for this compound is not fully elucidated, its structural components are common in compounds that target these essential fungal structures.

Mechanism of Action Against Mycobacterial Species

The hydrazide functional group is famously present in isoniazid (B1672263) (INH), a cornerstone drug for treating tuberculosis. mdpi.com INH is a prodrug that, upon activation by the mycobacterial enzyme KatG, targets the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.gov InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall. nih.govnih.gov

Given the structural similarity, it is hypothesized that this compound and its analogs could act via a similar mechanism. Molecular modeling studies on other hydrazide derivatives containing oxadiazole rings have shown potential interactions with the InhA active site. nih.gov By inhibiting InhA, these compounds would block mycolic acid synthesis, leading to a defective cell wall and ultimately bacterial death. This targeted approach provides a plausible and potent mechanism for the antimycobacterial activity observed in this class of compounds.

Antiproliferative Mechanisms in Cancer Cell Lines

The antiproliferative activity of this compound and its related compounds is attributed to a multi-faceted approach at the cellular level. Research into analogous structures, such as 2-oxoindoline-based acetohydrazides, reveals that these molecules can induce cell cycle arrest and apoptosis, key processes in preventing the proliferation of cancer cells. nih.govresearchgate.net

One of the primary mechanisms by which acetohydrazide derivatives exhibit anticancer activity is through the disruption of DNA synthesis and repair. Analogs of this compound have demonstrated the ability to cause an accumulation of cells in the S phase of the cell cycle. nih.govresearchgate.net The S phase is a critical period where DNA replication occurs, and any interference during this stage can lead to catastrophic DNA damage and subsequent cell death.

For instance, studies on novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, which share a similar acetohydrazide functional group, have shown that these compounds can induce late cellular apoptosis in human lymphoma U937 cells by causing cell cycle arrest in the S phase. nih.govresearchgate.net This suggests that these compounds may interfere with the enzymes and proteins essential for DNA replication, such as DNA polymerases or topoisomerases, or they may directly damage the DNA, activating cellular checkpoints that halt the cell cycle and trigger apoptosis.

Table 1: Effect of 2-oxoindoline-based Acetohydrazide Analogs on Cell Cycle

| Compound | Cancer Cell Line | Effect on Cell Cycle |

|---|---|---|

| Compound 4f | U937 (Human Lymphoma) | Accumulation in S phase |

| Compound 4h | U937 (Human Lymphoma) | Accumulation in S phase |

| Compound 4n | U937 (Human Lymphoma) | Accumulation in S phase |

| Compound 4o | U937 (Human Lymphoma) | Accumulation in S phase |

Data synthesized from studies on analogous compounds. nih.govresearchgate.net

Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division, particularly in the formation of the mitotic spindle. Agents that interfere with microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades. nih.gov

Table 2: Investigated Microtubule-Targeting Activity of Analogous Compounds

| Compound Class | Proposed Target | Mechanism of Action |

|---|---|---|

| Chalcone mimics | Tubulin | Reduced rate of polymerization, mitotic arrest |

Information based on studies of compounds with similar functional activities. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. nih.gov The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in this process. nih.govmdpi.com Inhibiting the VEGF/VEGFR signaling pathway is a well-established strategy in cancer therapy. nih.govfrontiersin.org

Derivatives of 2-oxo-pyridine have been evaluated as inhibitors of VEGFR-2. researchgate.net These compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. nih.govmdpi.com By inhibiting VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to starvation and a reduction in tumor growth. The anti-angiogenic potential of this compound and its analogs is a promising area of investigation, suggesting that they may not only directly target cancer cells but also their supportive microenvironment.

Table 3: Angiogenesis-Related Targets of Pyridine Derivatives

| Compound Class | Target | Downstream Effect |

|---|---|---|

| 2-oxo-pyridine derivatives | VEGFR-2 | Inhibition of endothelial cell proliferation and migration |

Data derived from research on analogous pyridine-containing compounds. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Oxopyridin 1 2h Yl Acetohydrazide Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide derivatives are significantly influenced by the nature and position of substituents on both the pyridinone ring and the acetohydrazide moiety. By analyzing analogous heterocyclic compounds, a number of guiding principles for SAR can be established.

For instance, in a series of 2-oxoindoline-based acetohydrazides, the introduction of various substituents on the arylidene portion of the molecule led to a wide range of cytotoxic activities against human cancer cell lines. nih.gov Specifically, the presence of hydroxyl and allyl groups on the benzylidene ring was found to enhance anticancer activity. nih.gov This suggests that for this compound derivatives, substitution on a terminal aromatic ring, potentially introduced via condensation with the hydrazide, could be a key area for modification.

Furthermore, studies on other heterocyclic acetohydrazide derivatives have demonstrated that the introduction of different substituents can modulate antimicrobial and anticancer activities. For example, in a series of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives, modifications of the terminal hydrazide group led to compounds with significant cytotoxic effects against breast cancer cells. nih.gov

The impact of substituents on the pyridin-2-one ring itself has been explored in the context of other biological targets. In a study of pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, the introduction of hydrophobic groups at certain positions was beneficial for activity. mdpi.com For example, replacing a smaller group with a larger, more hydrophobic substituent like a biphenyl (B1667301) or p-cyclohexylbenzene group at a specific position on the pyridin-2-one core enhanced inhibitory activity. mdpi.com This highlights the importance of exploring substitutions on the pyridinone ring of the this compound scaffold to potentially improve biological activity.

The following table summarizes the impact of substituent variations on the biological activity of analogous acetohydrazide derivatives:

| Scaffold | Substituent Variation | Biological Activity | Reference |

| 2-oxoindoline-based acetohydrazides | Hydroxyl and allyl groups on the benzylidene ring | Enhanced anticancer activity | nih.gov |

| Pyridin-2-one derivatives | Introduction of large hydrophobic groups | Enhanced mIDH1 inhibitory activity | mdpi.com |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Modifications of the terminal hydrazide | Significant cytotoxic effects | nih.gov |

Conformational Analysis and its Correlation with Ligand-Target Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives is essential to understand how they adopt specific spatial arrangements to bind effectively to a receptor or enzyme active site. While specific conformational studies on this exact scaffold are not widely available, research on similar structures provides valuable insights.

In studies of other bioactive molecules, it has been shown that specific conformations are necessary for activity. For instance, the development of machine learning techniques and pharmacophore mapping algorithms has made it possible to predict how modifications to a molecule can alter its conformation and, consequently, its inhibitory potential. nih.gov

The hydrazide functional group itself can participate in key hydrogen bonding interactions with biological targets, and its conformational orientation is therefore critical. The ability of the molecule to present hydrogen bond donors and acceptors in the correct spatial orientation is a determining factor in ligand-target recognition.

Pharmacophore Modeling and Design for this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for the this compound scaffold would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model could include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the pyridinone ring.

A hydrogen bond donor and acceptor feature associated with the -NHNH2 group of the hydrazide.

A hydrophobic/aromatic feature corresponding to the pyridinone ring.

Studies on other heterocyclic compounds have successfully employed pharmacophore modeling to identify novel inhibitors. For instance, a pharmacophore model for N-hydroxyphenyl acrylamides as inhibitors of human cancer leukemia K562 cells included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This highlights the common types of features that are often crucial for the biological activity of aromatic heterocyclic compounds.

The development of a pharmacophore model for this compound derivatives would involve:

Identifying a set of active compounds with a common biological target.

Aligning these molecules to identify common chemical features.

Generating a 3D model that represents the spatial arrangement of these features.

This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify structural features and correlate them with activity through statistical methods.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity. ccspublishing.org.cn A 3D-QSAR study on pyridin-2-one derivatives as mIDH1 inhibitors successfully built CoMFA and CoMSIA models with good predictive ability. mdpi.com These models generated 3D contour maps that visualized regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would be favorable or unfavorable for activity. Such models could be invaluable in guiding the design of more potent this compound derivatives.

The following table presents key statistical parameters from a 3D-QSAR study on analogous pyridin-2-one derivatives, demonstrating the predictive power of such models. mdpi.com

| Model | R² (Non-cross-validated) | Q² (Cross-validated) |

| CoMFA | 0.980 | 0.765 |

| CoMSIA | 0.997 | 0.770 |

These high R² and Q² values indicate robust and predictive models.

Investigation of Lipophilicity, Polarity, and Topological Descriptors in Relation to Activity

The physicochemical properties of a molecule, such as its lipophilicity, polarity, and topology, play a crucial role in its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, modifying substituents can systematically alter their lipophilicity. While an optimal level of lipophilicity is often required for good oral bioavailability, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. Quantitative structure-property relationship (QSPR) studies on other heterocyclic compounds have successfully modeled lipophilicity using topological indices and indicator parameters. researchgate.net

Topological descriptors are numerical values that describe the size, shape, and branching of a molecule. nih.gov They are used in QSAR and QSPR studies to correlate the molecular structure with its properties and biological activity. nih.gov Examples of topological descriptors include the Wiener index and molecular connectivity indices. These descriptors have been shown to be as effective as, or even superior to, logP in correlating with the biological properties of various classes of bioactive molecules. nih.gov

Computational and Theoretical Chemistry Approaches in 2 2 Oxopyridin 1 2h Yl Acetohydrazide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand such as 2-(2-oxopyridin-1(2H)-yl)acetohydrazide interacts with its biological target, typically a protein or enzyme. These methods are crucial for predicting the binding conformation and assessing the stability of the ligand-protein complex.

Molecular docking is employed to predict the preferred orientation of this compound when it binds to the active site of a target protein. The process involves sampling a vast number of possible conformations and scoring them based on their steric and electrostatic complementarity to the binding pocket.

Research on analogous hydrazide-containing compounds demonstrates that the acetohydrazide moiety is a potent hydrogen bond donor and acceptor. The terminal -NH2 group and the adjacent carbonyl oxygen are critical for forming hydrogen bonds with amino acid residues like aspartate, glutamate, and asparagine. Furthermore, the 2-oxopyridin ring can engage in several types of interactions:

Hydrogen Bonding: The carbonyl oxygen on the pyridinone ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic nature of the pyridinone ring allows for favorable stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the target's active site.

Hydrophobic Interactions: The aliphatic linker and parts of the pyridinone ring can form van der Waals interactions with nonpolar residues.

Following docking, molecular dynamics simulations are run to validate the stability of the predicted binding pose. These simulations model the movement of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), providing a dynamic view of the interactions and revealing whether the initial docked pose is maintained. In studies involving similar pyridin-2-yl derivatives, MD simulations have been essential for confirming the stability of key hydrogen bonds and hydrophobic contacts within the enzyme's catalytic pocket. fabad.org.tr

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue | Typical Distance (Å) |

|---|---|---|---|

| Acetohydrazide (-CONHNH2) | Hydrogen Bond (Donor/Acceptor) | Asp145, Glu100 | 1.8 - 3.5 |

| 2-Oxopyridin Ring (C=O) | Hydrogen Bond (Acceptor) | Lys52 | 2.0 - 3.5 |

| 2-Oxopyridin Ring | π-π Stacking | Phe98 | 3.5 - 5.0 |

| Acetate Linker (-CH2CO-) | Hydrophobic Interaction | Val34, Leu130 | 3.0 - 5.0 |

While docking provides a score, more rigorous methods are needed to accurately predict the binding affinity (ΔG). MM/PBSA and FEP are two such post-processing techniques applied to MD simulation trajectories.

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energies with a continuum solvent model. fabad.org.trmdpi.com It averages snapshots from an MD simulation to estimate the energy difference between the bound complex, the free protein, and the free ligand. The calculation typically includes van der Waals and electrostatic energies, as well as polar and nonpolar solvation energies. For related pyridin-2-yl-carbamodithioates, MM-GBSA calculations have shown that van der Waals forces are often the primary driving force for binding. fabad.org.tr

Free Energy Perturbation (FEP) is a more computationally intensive but generally more accurate method. It calculates the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway that gradually transforms one state into the other. This method is particularly useful for predicting the change in binding affinity resulting from a small chemical modification to the this compound scaffold, making it invaluable for lead optimization.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of a molecule. utm.my For this compound, DFT calculations can determine its 3D geometry, charge distribution, and molecular orbital energies, which are fundamental to its reactivity and interaction capabilities.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens and hydrazide nitrogens would be expected to be electron-rich sites, prone to interacting with positive regions on a target protein.

Fukui Functions: These functions help predict which atoms within the molecule are most likely to participate in nucleophilic or electrophilic attacks, offering a more detailed view of local reactivity. nih.gov

DFT studies on related hydrazide and acetamide (B32628) derivatives have successfully correlated these calculated electronic properties with their observed biological activities. utm.mynih.gov

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Homology Modeling and Protein Structure Prediction for Novel Targets

Structure-based drug design, including molecular docking, is contingent on having a three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or NMR) is unavailable, homology modeling can be used to build a predictive model.

This process involves identifying a protein with a similar amino acid sequence (a "template") for which a structure is known. The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone. This model can then be used in docking studies to investigate how this compound might bind, providing a structural hypothesis for its mechanism of action and guiding the design of new experiments.

Virtual Screening and Library Design for Enhanced Therapeutic Potential

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The structure of this compound can serve as a query for two main types of screening:

Ligand-Based Virtual Screening: If the biological target is unknown, but the compound shows activity, its structure and chemical features (pharmacophore) can be used to find other molecules in a database with similar properties. mdpi.com A pharmacophore model for this compound would include hydrogen bond donors/acceptors, a hydrophobic aromatic ring, and specific spatial arrangements of these features.

Structure-Based Virtual Screening: If the target structure is known, docking can be used to screen thousands or millions of compounds to see which ones fit best into the active site. nih.gov

The insights gained from these screening efforts can then be used to design a focused combinatorial library , where the core this compound scaffold is systematically decorated with different functional groups to explore the structure-activity relationship (SAR) and improve potency and selectivity.

De Novo Drug Design Strategies Based on the this compound Core

De novo drug design involves building novel molecular structures from scratch, often tailored to fit the specific topology and chemical environment of a target's active site. The this compound scaffold is a valuable starting point for such strategies. mdpi.com

Computational programs can use this core as a base fragment. The software can then either link it with other small molecular fragments or "grow" new functionalities atom-by-atom from the core into unoccupied pockets of the binding site. This approach can lead to the design of highly novel and potent inhibitors with optimized interactions, potentially possessing superior properties compared to compounds identified through screening alone.

Crystallographic and Spectroscopic Elucidation of 2 2 Oxopyridin 1 2h Yl Acetohydrazide and Its Bioconjugates

X-ray Crystallography of 2-(2-oxopyridin-1(2H)-yl)acetohydrazide in Complex with Biological Macromolecules

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govmdpi.com This method would be instrumental in visualizing the precise binding mode of this compound within the active site of a target macromolecule.

Elucidation of Intermolecular Hydrogen Bonding and van der Waals Interactions

The crystal structure would also allow for the precise mapping of all intermolecular interactions between this compound and its biological target. This includes identifying specific hydrogen bond donors and acceptors, as well as outlining the van der Waals contacts that contribute to the stability of the complex. These interactions are fundamental to the affinity and specificity of the ligand.

Structural Basis for Selectivity and Potency

By comparing the binding mode of this compound with that of other ligands, and by analyzing the specific interactions within the active site, researchers could infer the structural basis for its selectivity and potency. For instance, a unique hydrogen bond or a particularly favorable hydrophobic interaction could explain why the compound is more effective against one target over another. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interaction Studies

NMR spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution, providing complementary information to the static picture offered by X-ray crystallography. nih.gov

Ligand-Based NMR (e.g., STD-NMR, Saturation Transfer Difference NMR)

Saturation Transfer Difference (STD)-NMR is a powerful method for identifying which parts of a ligand are in close proximity to a protein receptor. nih.govnih.gov In a hypothetical STD-NMR experiment with this compound and a target protein, saturation would be transferred from the protein to the binding ligand. By analyzing the resulting difference spectrum, the protons on the ligand that are most involved in the binding interaction could be identified, a process known as epitope mapping. d-nb.infomdpi.com

| STD-NMR Analysis | Information Gained |

| Observed Protons | Protons of the ligand in close contact with the protein receptor. |

| Signal Intensity | Proportional to the proximity of the ligand proton to the protein surface. |

| Epitope Mapping | Identification of the specific parts of the ligand that form the binding interface. |

Protein-Based NMR (e.g., Chemical Shift Perturbation) for Epitope Mapping

Chemical Shift Perturbation (CSP) is a protein-based NMR technique used to map the binding site of a ligand on a protein. nih.govbcm.edu By acquiring NMR spectra of the protein in the absence and presence of this compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift changes are likely to be located in or near the ligand-binding site. researchgate.netresearchgate.net

| CSP Analysis | Information Gained |

| Affected Residues | Amino acids in the protein's binding pocket or those undergoing conformational changes upon ligand binding. |

| Magnitude of Perturbation | Can be used to determine the dissociation constant (Kd) of the protein-ligand interaction. |

| Binding Site Mapping | Identification of the ligand's binding epitope on the protein surface. |

Lead Optimization and Rational Drug Design Based on 2 2 Oxopyridin 1 2h Yl Acetohydrazide Scaffold

Strategies for Potency and Selectivity Enhancement

The potency and selectivity of compounds derived from the 2-(2-oxopyridin-1(2H)-yl)acetohydrazide scaffold are intricately linked to their substitution patterns. Structure-activity relationship (SAR) studies on related 2-pyridone derivatives have revealed key insights into optimizing their biological activity.

Modifications on the 2-pyridone ring are crucial for enhancing potency. For instance, the introduction of various substituents at the 3, 4, and 6 positions of the pyridone ring has been shown to be critical for antiviral activity. frontiersin.org In the context of anti-Hepatitis B Virus (HBV) activity, N-aryl derivatives of 2-pyridone analogs exhibited greater potency than their N-alkyl counterparts. frontiersin.org Specifically, one study identified a compound with an IC50 of 0.12 μM against HBV DNA replication, highlighting the significant impact of N-aryl substitution. frontiersin.org

Furthermore, the acetohydrazide moiety offers a valuable handle for chemical modification. The synthesis of hydrazide-hydrazone derivatives has been explored as a strategy to generate novel antimicrobial agents. mdpi.com The nature of the substituent on the hydrazide fragment can significantly influence the degree of microbial inhibition. nih.gov For example, the introduction of aromatic and heteroaromatic aldehydes to form arylidene derivatives can lead to compounds with varied antimicrobial profiles. researchgate.net

Below is a table summarizing the impact of substitutions on the biological activity of 2-pyridone derivatives, which can guide the optimization of the this compound scaffold.

| Modification Site | Substituent Type | Observed Impact on Biological Activity | Example Target |

| 2-Pyridone Ring (Positions 3, 4, 6) | Various Substituents | Crucial for antiviral activity frontiersin.org | HIV frontiersin.org |

| 2-Pyridone Ring (Nitrogen) | Aryl Groups | Enhanced anti-HBV activity compared to alkyl groups frontiersin.org | Hepatitis B Virus frontiersin.org |

| Acetohydrazide Moiety | Arylidene Groups | Modulation of antimicrobial activity researchgate.net | Bacteria, Fungi |

| Acetohydrazide Moiety | Thiazole Ring | Potential for potent antimicrobial agents mdpi.com | DNA Gyrase B mdpi.com |

Optimization of ADMET-Relevant Molecular Descriptors (excluding specific dosage/administration)

The development of a successful drug candidate requires not only high potency but also favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For the this compound scaffold, several strategies can be employed to optimize its ADMET profile.

A key challenge for many heterocyclic compounds is poor aqueous solubility and rapid metabolism, which can lead to low bioavailability. acs.org For pyrazolo-pyridone inhibitors, it was found that the lead compound was poorly water-soluble and readily metabolized. acs.org A medicinal chemistry campaign was initiated to improve its bioavailability, with a goal of a 10-fold improvement in plasma exposure. acs.org

Strategies to improve ADMET properties often involve the modification of physicochemical parameters such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov For instance, in a series of HCV inhibitors, it was found that compounds with high PSA (>160) were unlikely to have good bioavailability. nih.gov By lowering the PSA and increasing the lipophilicity, compounds with more favorable pharmacokinetic profiles were discovered. nih.gov

Metabolite identification studies are crucial for guiding the design of more metabolically stable analogs. acs.org For a pyrazolo-pyridone inhibitor, oxidation of an aryl amide substituent was identified as the major metabolic pathway. acs.org By introducing halogenated substituents at the site of metabolism, the rate of metabolic oxidation was significantly decreased. acs.org

The following table outlines key ADMET-relevant molecular descriptors and general strategies for their optimization in the context of the this compound scaffold.

| ADMET Parameter | Molecular Descriptor | Optimization Strategy | Rationale |

| Absorption | Polar Surface Area (PSA) | Decrease PSA | Lower PSA is generally correlated with better cell permeability and oral absorption. nih.gov |

| Lipophilicity (logP) | Optimize logP | A balance is needed; too high can lead to poor solubility, while too low can hinder membrane permeation. | |

| Distribution | Plasma Protein Binding | Modify substituents | Aim for moderate binding to ensure sufficient free drug concentration at the target site. |

| Metabolism | Metabolic Stability | Identify and block metabolic soft spots | Introduction of groups like halogens can prevent oxidative metabolism. acs.org |

| Excretion | Solubility | Introduce polar functional groups | Improved solubility can facilitate renal clearance and prevent precipitation. |

| Toxicity | Various | In silico prediction and structural modification | Early identification of potential toxicophores allows for their removal or modification. gjpb.de |

Fragment-Based Drug Discovery (FBDD) Leveraging this compound Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful approach that begins with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.org These fragments are then grown or linked together to produce a more potent lead compound. The this compound scaffold is well-suited for FBDD due to its modular nature.

The 2-pyridone core is considered a "privileged fragment" in drug design, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This makes it an excellent starting point for an FBDD campaign. The this compound molecule can be deconstructed into two primary fragments: the 2-oxopyridine (B1149257) fragment and the acetohydrazide fragment.

The FBDD process would involve screening a library of these fragments against a target of interest. Once a hit is identified, several strategies can be employed for its elaboration into a lead compound:

Fragment Growing: A validated fragment hit can be extended by adding new functional groups that can form additional interactions with the target protein. lifechemicals.com

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected by a suitable linker to create a single, more potent molecule. lifechemicals.com

Fragment Merging: If two fragments have overlapping binding sites, they can be combined into a single new molecule that incorporates the key features of both. lifechemicals.com

The development of synthetic methodologies to create diverse libraries of 2-pyridone-based fragments is crucial for the success of FBDD. Multi-component reactions have been developed for the synthesis of ring-fused 2-pyridones, allowing for the alteration of the core skeleton.

Prodrug Design and Bioprecursor Approaches for Enhanced Pharmacological Profiles

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical transformation. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, low bioavailability, and lack of site-specific delivery.

For compounds based on the 2-pyridone scaffold, prodrug strategies have been successfully employed. In the development of second-generation HIV-1 integrase strand transfer inhibitors, a 2-pyridinone core was utilized. nih.gov However, dose-escalating pharmacokinetic studies revealed issues with limited oral absorption. nih.gov To address this, an innovative prodrug strategy involving the formation of 2-pyridinone aminals was developed to enhance the high-dose plasma exposures of the parent molecules. nih.gov

Another approach to improving the pharmacological profile of 2-pyridone derivatives is through the use of bioprecursors. A bioprecursor is a type of prodrug that is converted to the active drug through metabolic processes. For example, a less active N-alkylated 2-pyridone could be designed to undergo enzymatic N-dealkylation in vivo to release the more active parent compound.

The acetohydrazide moiety of this compound also presents opportunities for prodrug design. The terminal amino group of the hydrazide can be derivatized with a promoiety that is cleaved in vivo to release the active hydrazide. This could be used to improve properties such as membrane permeability or to target specific tissues.

Design of Multi-Target Directed Ligands Incorporating the this compound Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, which can lead to improved efficacy and a reduced risk of drug resistance. The 2-pyridone scaffold has been explored as a core structure for the design of MTDLs. frontiersin.org

For instance, in the context of Alzheimer's disease, a strategy for developing agents with multi-target-directed activities has been reported. frontiersin.org Molecular docking analysis revealed that a particular 2-pyridone derivative could bind to both the entrance and the substrate cavity of monoamine oxidase-B (MAO-B), an important target in Alzheimer's disease. frontiersin.org

The this compound scaffold can be envisioned as a starting point for the design of MTDLs. The 2-pyridone core could be responsible for interacting with one target, while the acetohydrazide moiety could be modified to interact with a second target. This could be achieved by attaching a pharmacophore for the second target to the terminal nitrogen of the hydrazide.

Generative deep learning models have also been employed for the automated de novo design of multi-target ligands. nih.gov These models can learn the key features of ligands for different targets and generate novel molecules that combine these features. nih.gov Such an approach could be applied to the this compound scaffold to design novel MTDLs for a variety of diseases.

Future Research Directions and Emerging Applications of 2 2 Oxopyridin 1 2h Yl Acetohydrazide

Exploration in Novel Therapeutic Areas and Neglected Diseases

The structural motifs present in 2-(2-oxopyridin-1(2H)-yl)acetohydrazide, namely the pyridine (B92270) ring and the hydrazide functional group, are features of numerous biologically active compounds. This suggests that derivatives of this scaffold could be active in a variety of therapeutic contexts.

Anticancer Potential: Pyridine derivatives are a significant class of compounds in anticancer drug development, with many exhibiting potent cytotoxic effects against various cancer cell lines. ijsat.orgdoaj.org Research into novel synthetic pyridine derivatives has demonstrated their ability to induce apoptosis, interfere with the cell cycle, and inhibit angiogenesis, all of which are crucial mechanisms in cancer treatment. ijsat.org For instance, studies have shown that certain pyridine compounds are effective against breast, lung, and colon cancer cell lines. ijsat.org The exploration of this compound derivatives in oncology could yield novel candidates that target key cancer-related pathways.

Neglected Tropical Diseases (NTDs): There is a pressing need for new, effective, and accessible treatments for neglected tropical diseases that affect millions worldwide. Hydrazide derivatives have shown notable potential as antimycobacterial agents, with some compounds exhibiting significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govmdpi.com The development of new hydrazide-containing molecules is a key strategy to combat tuberculosis. mdpi.commdpi.com Furthermore, diseases like leishmaniasis, another NTD, are being tackled with novel chemical entities, and the scaffold of this compound could serve as a basis for designing new antileishmanial drugs. nih.govdndi.org

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Research Findings |

| Oncology | The pyridine scaffold is a well-established pharmacophore in anticancer drug design. | Pyridine derivatives have shown efficacy against breast (MCF-7), lung (A549), and colon (LoVo) cancer cell lines. ijsat.org |

| Tuberculosis | Hydrazide-containing compounds, like the frontline drug isoniazid (B1672263), are crucial in tuberculosis treatment. | Novel hydrazide derivatives have demonstrated activity against drug-resistant strains of M. tuberculosis. mdpi.com |

| Leishmaniasis | New chemical scaffolds are urgently needed to overcome the limitations of current antileishmanial therapies. | Research is ongoing to develop new oral treatments for both visceral and cutaneous leishmaniasis. dndi.org |

Development of Chemical Probes for Biological Target Validation

The identification and validation of biological targets are fundamental to modern drug discovery. Chemical probes, which are small molecules designed to interact with specific biological targets, are indispensable tools in this process. nih.gov The this compound scaffold can be systematically modified to create a library of such probes.

By incorporating reporter tags (e.g., fluorescent dyes or biotin) or photoreactive groups, derivatives of this compound can be used to identify and isolate their protein binding partners. The hydrazide moiety itself can be utilized to develop fluorescent probes for imaging specific cellular components or processes, such as detecting peroxynitrite during ferroptosis. rsc.org These chemical biology tools would enable researchers to elucidate the mechanism of action of any biologically active derivatives and validate their molecular targets. biorxiv.orgnih.gov

Integration with Advanced In Vitro Screening Platforms and Organoid Models

The initial evaluation of novel compounds relies heavily on robust in vitro screening platforms. Derivatives of this compound can be screened against large panels of human cancer cell lines to identify potent and selective cytotoxic agents. chemijournal.comnih.gov

Beyond traditional 2D cell culture, patient-derived organoids have emerged as a more physiologically relevant model for preclinical drug screening. springernature.comnih.gov These three-dimensional cultures better recapitulate the heterogeneity and microenvironment of patient tumors. youtube.comresearchgate.net Screening a library of this compound derivatives against a biobank of cancer organoids could provide more predictive data on their potential efficacy and help identify patient populations that are most likely to respond. nih.gov

Table 2: Advanced Screening Platforms for Compound Evaluation

| Platform | Description | Advantages for Screening this compound Derivatives |

| High-Throughput Cell Line Screening | Automated screening of compounds against a large panel of diverse cancer cell lines. | Rapid identification of initial "hit" compounds and preliminary assessment of their spectrum of activity. |

| Patient-Derived Organoid Models | 3D cultures grown from patient tumor tissue that mimic the original tumor's characteristics. nih.gov | Provides more clinically relevant data on drug response and can account for inter-patient heterogeneity. researchgate.net |

Novel Delivery Systems for Enhanced Efficacy (excluding clinical aspects)

The therapeutic potential of a promising compound can be limited by suboptimal pharmacokinetic properties, such as poor solubility or low bioavailability. Advanced drug delivery systems offer a means to overcome these challenges. genesispub.org For derivatives of this compound, several strategies could be explored.

Encapsulation within polymer-based nanocarriers, such as micelles or polymer-lipid hybrid nanoparticles, can improve the solubility and stability of hydrophobic compounds. genesispub.orgnih.gov The use of polymers like polyethylene glycol (PEG) can also increase the circulation time of the drug in the body. nih.gov Furthermore, the hydrazide functional group can be used to create hydrazone linkages, which are hydrolytically labile. nih.gov This chemistry can be exploited to tether the drug to a delivery vehicle, allowing for controlled release at the target site. nih.gov

Addressing Drug Resistance Mechanisms with this compound Derivatives

Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. The development of new compounds that can circumvent or overcome resistance mechanisms is a critical area of research. The pyridine scaffold has been a focus in the design of agents that can reverse multidrug resistance in cancer cells. chemijournal.comnih.gov Certain pyridine analogues have shown a greater ability to reverse drug resistance than some existing agents. nih.gov

In the context of infectious diseases, the rise of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of new antibacterial agents with novel mechanisms of action. mdpi.com By designing derivatives of this compound that target different bacterial pathways than existing drugs, it may be possible to develop compounds that are effective against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-oxopyridin-1(2H)-yl)acetohydrazide, and how can purity be maximized?

- Methodology : The compound is typically synthesized via hydrazinolysis of ester precursors (e.g., ethyl 2-(2-oxopyridin-1(2H)-yl)acetate) under reflux with hydrazine hydrate. Key parameters include:

- Temperature : 305–311°C for analogous derivatives, with precise control to avoid side reactions .

- Solvent selection : Methanol/chloroform mixtures or acetic acid are common for cyclization or condensation steps .

- Purification : Recrystallization from methanol or ethanol is critical to achieve >95% purity .

- Characterization : Confirm structure via -NMR (amide protons at δ 10–12 ppm), -NMR (carbonyl signals at δ 165–175 ppm), and HRMS for molecular ion validation .

Q. How do structural modifications at the hydrazide moiety influence physicochemical properties?

- Approach : Substituents on the hydrazide nitrogen (e.g., arylidene, heterocyclic groups) alter solubility and stability. For example:

- Hydrophobic groups : Increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Electron-withdrawing groups : Stabilize the hydrazide linkage against hydrolysis, as shown in pH-dependent stability assays (pH 2–10) .

- Analytical validation : Use HPLC with C18 columns (methanol/water mobile phase) to monitor degradation products .

Advanced Research Questions

Q. What kinetic and thermodynamic parameters govern the reactivity of this compound in nucleophilic acyl substitution?

- Experimental design :

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at λ = 260–280 nm (pyridone absorption) under varying temperatures (25–80°C) .

- Thermodynamic data : Calculate activation energy () and entropy () using Arrhenius plots. For analogous compounds, ranges from 45–65 kJ/mol .

Q. How can computational methods (e.g., DFT) predict the bioactivity of this compound derivatives?

- Protocol :

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model ground-state structures. Compare HOMO-LUMO gaps to assess redox potential .

- Docking studies : Simulate binding to biological targets (e.g., p38 MAP kinase) using AutoDock Vina. Validate with in vitro IC assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant effects)?

- Case study : For N′-benzylidene derivatives:

- Antimicrobial activity : MIC values against S. aureus range from 8–32 µg/mL, dependent on substituent electronegativity .

- Antioxidant activity : DPPH scavenging IC values vary from 50–200 µM, correlating with resonance-stabilized radical intermediates .

Key Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the hydrazide group .

- Characterization : Combine XRD with spectroscopy to resolve ambiguities in tautomeric forms (e.g., pyridone vs. pyridinol) .

- Biological assays : Include cytotoxicity controls (e.g., HEK-293 cells) to differentiate specific vs. nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.